molecular formula C8H6F2O3 B1304030 2,4-Difluorophenylglyoxal hydrate CAS No. 79784-36-4

2,4-Difluorophenylglyoxal hydrate

Cat. No. B1304030
CAS RN: 79784-36-4
M. Wt: 188.13 g/mol
InChI Key: BILNRTMGRXGXSV-UHFFFAOYSA-N
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Description

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of biologically active 1,2,4-triazine derivatives and also as a pharmaceutical intermediate .


Molecular Structure Analysis

The SMILES string of 2,4-Difluorophenylglyoxal hydrate is [H]O [H].FC1=C (C=CC (F)=C1)C (C ([H])=O)=O . This indicates that the molecule consists of a phenyl ring with two fluorine atoms at positions 2 and 4, and a glyoxal group attached to the phenyl ring.


Physical And Chemical Properties Analysis

2,4-Difluorophenylglyoxal hydrate is a solid compound . Its molecular weight is 188.13 g/mol . The InChI code for this compound is 1S/C8H4F2O2.H2O/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-4H;1H2 .

Scientific Research Applications

Luminescence Properties and Quantum Chemical Modeling

Research has explored the effect of hydration on the spectral luminescence properties of fluorinated compounds. For instance, the study by Fedorenko et al. (2010) investigated the hydration effects on the luminescence and color changes of solutions containing fluorinated luminophores, utilizing quantum chemical modeling to analyze the structure of the hydrate complex (Fedorenko et al., 2010). This research highlights the importance of understanding the interaction between fluorinated molecules and water, which could be relevant for applications involving 2,4-Difluorophenylglyoxal hydrate.

Fluorinated Amino Acids in Protein Engineering

Samsonov et al. (2009) focused on the physicochemical properties of fluorinated amino acids, emphasizing their increasing importance in protein engineering. The study analyzed geometry, charges, and hydrogen bonding abilities, revealing that fluorination can enhance hydration properties and hydrophobicity, affecting protein structures and functions (Samsonov et al., 2009). The insights from this research may provide a foundation for considering the effects of 2,4-Difluorophenylglyoxal hydrate in similar biochemical contexts.

Fluorinated Compounds in Organic Synthesis

The development of novel synthetic routes to fluorinated ethers using arylglyoxal hydrates demonstrates the versatility of fluorinated compounds in organic chemistry. Singh and Shreeve (2001) described a method leading to fluorinated ethers with high yields, illustrating the potential of using fluorinated glyoxals as intermediates in the synthesis of complex fluorinated molecules (Singh & Shreeve, 2001). This suggests potential research applications for 2,4-Difluorophenylglyoxal hydrate in creating fluorinated organic molecules with specific properties.

Hydration Effects on Optical Properties

Another study by Fedorenko et al. (2011) further explored the influence of hydration on the optical properties of a difluorinated compound, providing valuable insights into how hydration can impact the electronic structure and absorption spectra of such molecules (Fedorenko et al., 2011). This research underscores the importance of considering the hydration state in the application and study of fluorinated compounds, potentially including 2,4-Difluorophenylglyoxal hydrate.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNRTMGRXGXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382025
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylglyoxal hydrate

CAS RN

79784-36-4
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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